

# A Technical Guide to Streptolysin O-Induced Cell Lysis: Principles and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles governing cell lysis induced by **Streptolysin O** (SLO), a pore-forming toxin produced by *Streptococcus pyogenes*. It details the molecular mechanism of action, quantitative parameters, cellular consequences, and standard experimental protocols for studying and utilizing this potent cytolysin.

## Introduction to Streptolysin O (SLO)

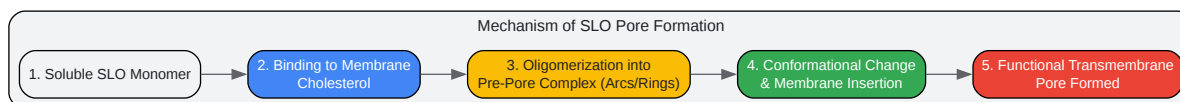
**Streptolysin O** is a key virulence factor of Group A Streptococci and the archetypal member of the cholesterol-dependent cytolysin (CDC) family of bacterial toxins.[1][2] As a secreted, water-soluble monomer, SLO targets eukaryotic cells by binding to cholesterol in the plasma membrane, where it undergoes a series of conformational changes to form large transmembrane pores.[3][4] This action leads to a loss of ionic homeostasis, dissipation of membrane potential, and ultimately, cell lysis. Beyond its role in pathogenesis, SLO is a widely used tool in cell biology for the controlled permeabilization of plasma membranes, allowing the delivery of macromolecules into the cytosol of living cells.[5][6]

## The Molecular Mechanism of SLO-Induced Pore Formation

The process of SLO-mediated cell lysis is a multi-step event involving membrane binding, oligomerization, and insertion to form a functional pore.[7]

- **Monomer Binding:** Soluble SLO monomers (Mr ~69,000) initially bind to the target cell membrane.[4][8] This binding is primarily mediated by an interaction with membrane cholesterol, which is considered the principal receptor for the toxin.[9][10] The binding step can occur at low temperatures (e.g., 0-4°C) and is largely independent of ionic strength, suggesting hydrophobic interactions are key.[9][11]
- **Oligomerization:** Once bound to the membrane, SLO monomers diffuse laterally and oligomerize. This temperature-dependent process involves the assembly of 34 to 80 monomers into arc-shaped and, ultimately, large ring-shaped pre-pore complexes on the membrane surface.[10][12][13]
- **Pore Insertion:** Following oligomerization, a significant conformational change occurs, causing the pre-pore complex to insert into the lipid bilayer. This creates a stable, large transmembrane  $\beta$ -barrel pore.[10] Electron microscopy reveals that even incomplete arc-shaped oligomers can form functional pores, which are extended by the successive addition of more monomers.[12][14]

This mechanism is visualized in the following logical diagram:



[Click to download full resolution via product page](#)

**Caption:** The sequential process of **Streptolysin O** pore formation.

## Quantitative Data on SLO-Induced Lysis

The efficiency of SLO-induced lysis is dependent on several factors, including toxin concentration, cell type, membrane cholesterol content, and temperature. The following tables summarize key quantitative parameters reported in the literature.

Property	Value	Notes	Source(s)
Molecular Weight	~69 kDa	For the soluble monomer.	<a href="#">[4]</a> <a href="#">[8]</a>
Pore Composition	34 - 80 monomers	The number of monomers can vary, affecting pore size.	<a href="#">[10]</a> <a href="#">[12]</a>
Pore Diameter (Inner)	Up to 30 nm	Can reach up to 44.5 nm for some mutant forms.	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[15]</a>
Permeable Size Limit	Up to 100-150 kDa	Allows passage of large molecules like antibodies.	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[16]</a>
Primary Receptor	Membrane Cholesterol	Essential for initial binding.	<a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[10]</a>

**Table 1:** Physical and Functional Properties of **Streptolysin O** Pores.

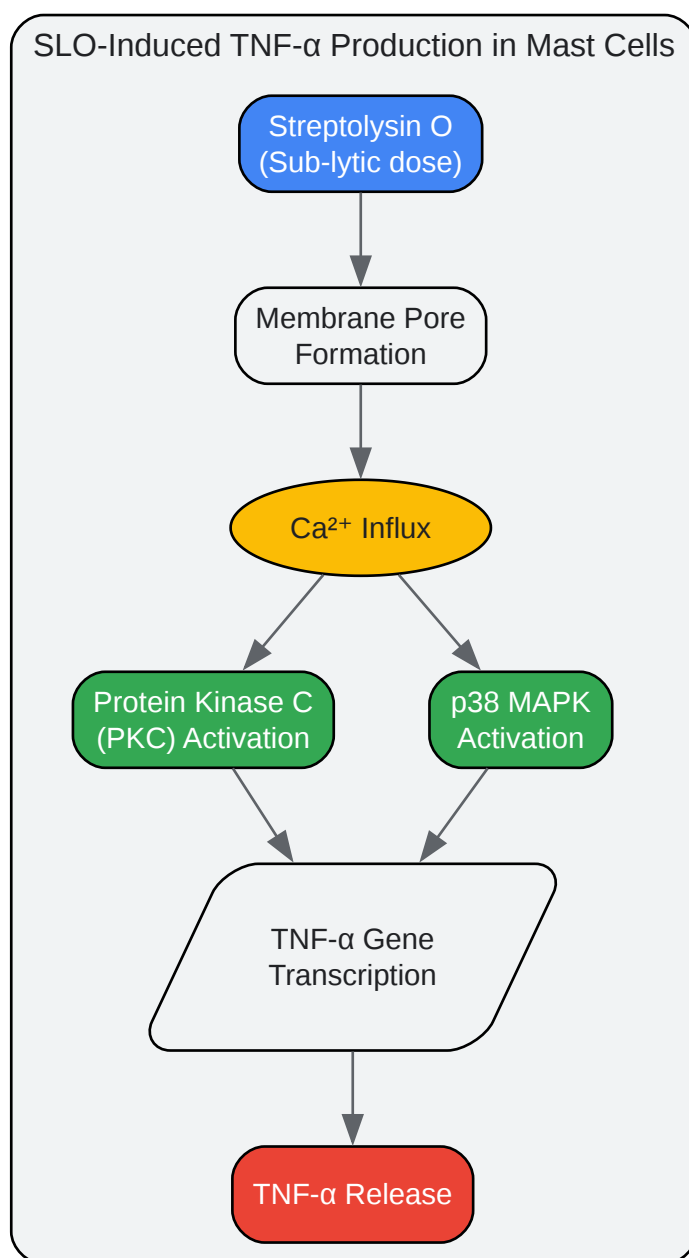
Cell Type	Assay	SLO Concentration	Incubation Time	Outcome	Source(s)
HeLa Cells	Permeabilization	0.10 - 0.40 $\mu\text{g/ml}$	5 min (binding) + 5 min (pore formation)	PI uptake	<a href="#">[16]</a>
THP-1 Cells	Reversible Permeabilization	20 ng/ml	10 - 15 min	~80% permeabilization	<a href="#">[5]</a>
HEp-2 Cells	Cytotoxicity (IC50)	~3 $\mu\text{g/ml}$	6 hours	50% reduction in cell viability	<a href="#">[17]</a>
Rabbit Erythrocytes	Hemolysis	2400 units/mL (stock)	30 min (binding) + 30 min (lysis)	Hemoglobin release	<a href="#">[18]</a>

**Table 2:** Exemplar Concentrations of SLO Used in Experimental Settings.

## Downstream Signaling and Cellular Responses

Sub-lytic concentrations of SLO can trigger complex cellular signaling cascades. The formation of a pore allows for the influx of extracellular ions, such as  $\text{Ca}^{2+}$ , which acts as a critical second messenger.

In mast cells, SLO-induced membrane permeabilization leads to the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC).[\[19\]](#)[\[20\]](#) This activation results in the production and release of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), a potent pro-inflammatory cytokine.[\[20\]](#) This suggests that SLO can modulate the host immune response independently of its lytic activity.



[Click to download full resolution via product page](#)

**Caption:** Signaling pathway for SLO-induced TNF- $\alpha$  release in mast cells.

Additionally, SLO can modulate other pathways, such as inhibiting RANKL-induced osteoclastogenesis via the NF- $\kappa$ B signaling pathway and inducing the ubiquitination and degradation of pro-IL-1 $\beta$  in macrophages.[2][21]

## Experimental Protocols

The lytic activity of SLO is commonly quantified using hemolysis assays (with red blood cells) or cytotoxicity assays (with nucleated cells).

## Hemolysis Inhibition Assay

This assay measures the ability of antibodies or other inhibitors to block SLO-mediated lysis of red blood cells (RBCs).[\[18\]](#)[\[22\]](#)

Materials:

- **Streptolysin O (SLO)** toxin
- Thiol-reducing agent (e.g., DTT)
- Defibrinated rabbit or sheep blood
- Phosphate-Buffered Saline (PBS)
- 96-well U-bottom and flat-bottom plates
- Spectrophotometer (plate reader)

Methodology:

- **Prepare RBC Suspension:** Wash defibrinated blood cells with PBS until the supernatant is clear. Resuspend the RBC pellet to a final concentration of 5% (v/v) in PBS.
- **Activate SLO:** SLO is a thiol-activated toxin. Prepare a working solution of SLO in PBS containing a reducing agent like DTT (e.g., 15 mM final concentration).[\[18\]](#)
- **Prepare Samples:** Serially dilute test samples (e.g., human sera) in PBS in a 96-well U-bottom plate.
- **Inhibition Step:** Add the activated SLO solution to each well containing the diluted samples. Incubate at room temperature for 30 minutes to allow antibodies to bind to the toxin.[\[18\]](#)
- **Lysis Step:** Add the 5% RBC suspension to all wells. Incubate the plate at 37°C for 30 minutes.[\[18\]](#)

- Pellet Cells: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.[18]
- Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well flat-bottom plate. Measure the absorbance of the released hemoglobin at 540 nm.[18]
- Controls: Include controls for 0% lysis (RBCs only) and 100% lysis (RBCs + SLO without inhibitor).
- Analysis: Calculate the percentage of hemolysis inhibition relative to controls. An IC50 value (the dilution that inhibits 50% of SLO activity) can be determined by fitting a sigmoidal curve to the data.[18]

## Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell lysis by measuring the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells into the culture supernatant.[23][24]

Materials:

- Target cells (e.g., HeLa, A375)
- **Streptolysin O (SLO)**
- 96-well flat-bottom tissue culture plates
- Commercial LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)
- Lysis buffer (e.g., 2% Triton X-100) for maximum release control
- Spectrophotometer (plate reader)

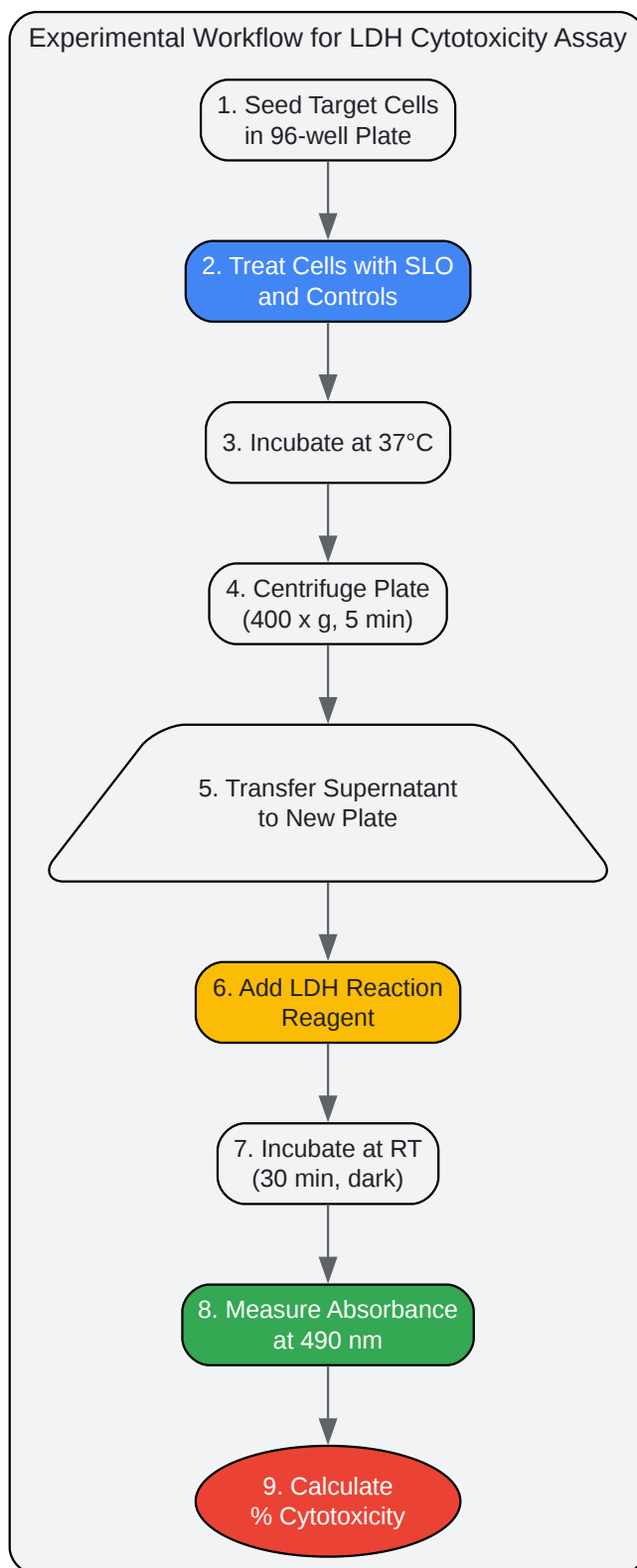
Methodology:

- Cell Seeding: Seed target cells in a 96-well plate at an optimal density and culture until adhered.

- Treatment: Remove the culture medium and treat the cells with various concentrations of SLO diluted in serum-free medium.
- Incubation: Incubate the plate at 37°C for the desired time period to induce cytotoxicity (e.g., 1-6 hours).
- Prepare Controls:
  - Spontaneous Release: Wells with untreated cells.
  - Maximum Release: Wells with untreated cells, to which lysis buffer (e.g., Triton X-100) is added 30-45 minutes before the end of the incubation.[\[24\]](#)[\[25\]](#)
  - Background: Wells with medium only.
- Collect Supernatant: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[\[26\]](#) Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well assay plate.
- LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's protocol and add it to each well of the new assay plate.[\[26\]](#)
- Incubation & Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Add the stop solution and measure the absorbance at 490 nm.[\[23\]](#)[\[24\]](#)
- Analysis: Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] \* 100

The following diagram illustrates a typical workflow for an LDH assay.





[Click to download full resolution via product page](#)

**Caption:** A generalized workflow for measuring SLO-induced cell lysis via LDH release.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. Streptolysin O derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF- $\kappa$ B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptolysin - Wikipedia [en.wikipedia.org]
- 4. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Characteristics of Streptolysin O Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Method to permeabilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 12. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 13. Electron microscopic evaluation of a two-step theory of pore formation by streptolysin O - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]

- 17. Luteolin Binds Streptolysin O Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Streptococcal Exotoxin Streptolysin O Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The streptococcal exotoxin streptolysin O activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Streptolysin O Induces the Ubiquitination and Degradation of Pro-IL-1 $\beta$  - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [ourarchive.otago.ac.nz]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. media.cellsignal.com [media.cellsignal.com]
- To cite this document: BenchChem. [A Technical Guide to Streptolysin O-Induced Cell Lysis: Principles and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611045#basic-principles-of-streptolysin-o-induced-cell-lysis]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)